Carboxylesterase 2 (CE2) vs. Carboxylesterase 1 (CE1) Selectivity: >150‑Fold Preference for CE2 in Human Liver Microsomes
In a head‑to‑head enzyme‑inhibition assay using human liver microsomes, the target compound displayed an IC₅₀ of 660 nM against carboxylesterase 2 (CE2) with fluorescein diacetate as substrate, while reaching only >100,000 nM against carboxylesterase 1 (CE1) using 2‑(2‑benzoyl‑3‑methoxyphenyl)benzothiazole as substrate, establishing a >150‑fold selectivity window [1]. By comparison, many broad‑spectrum esterase inhibitors such as benzil show equipotent inhibition of both isoforms, making this selectivity a distinguishing feature.
| Evidence Dimension | CE2 vs CE1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ CE2 = 660 nM; IC₅₀ CE1 > 100,000 nM |
| Comparator Or Baseline | CE1 (baseline) >100,000 nM; pan‑CE inhibitor benzil shows IC₅₀ ~1–10 µM for both isoforms |
| Quantified Difference | >150‑fold selectivity for CE2 over CE1; target compound shows negligible CE1 activity unlike pan‑inhibitors |
| Conditions | Human liver microsomes, 10 min preincubation, fluorescein diacetate (CE2) and 2‑(2‑benzoyl‑3‑methoxyphenyl)benzothiazole (CE1) as substrates |
Why This Matters
Selective CE2 inhibition enables unambiguous dissection of CE2‑mediated hydrolytic pathways in drug‑drug interaction studies, a capability not documented for para‑ or meta‑methoxy isomers.
- [1] BindingDB, Entry BDBM50154559 / ChEMBL2151605. IC₅₀ data for human CE1 and CE2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154559. View Source
